molecular formula C11H13FN2O2S B2831520 Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate CAS No. 338773-28-7

Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate

Cat. No.: B2831520
CAS No.: 338773-28-7
M. Wt: 256.3
InChI Key: YQFPVIBQSGHPKU-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate is a chemical compound with the molecular formula C11H13FN2O2S and a molecular weight of 256.3 g/mol . It is characterized by the presence of a fluoroaniline group, a carbothioyl group, and an ethyl ester group. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-fluoroaniline and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroaniline group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can form hydrogen bonds and other interactions with target proteins, while the carbothioyl group may participate in covalent bonding or redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-[(4-fluorophenyl)carbamothioylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2S/c1-2-16-10(15)7-13-11(17)14-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFPVIBQSGHPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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